2-(Diphenylmethyl)thiophene
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Overview
Description
2-(Diphenylmethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a diphenylmethyl group Thiophene itself is a five-membered ring containing four carbon atoms and one sulfur atom The diphenylmethyl group consists of a central carbon atom bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)thiophene typically involves the reaction of thiophene with diphenylmethanol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where thiophene reacts with diphenylmethanol in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylmethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as halogens, nitro groups, or alkyl groups. For example, bromination can be carried out using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, alkyl halides.
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, alkylthiophenes.
Scientific Research Applications
2-(Diphenylmethyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors of specific enzymes or receptors, contributing to drug discovery efforts.
Industry: In material science, thiophene derivatives are used in the development of organic semiconductors, light-emitting diodes, and field-effect transistors. Their electronic properties make them suitable for various electronic applications.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, thiophene derivatives have been shown to inhibit cyclooxygenase and lipoxygenase enzymes, which are involved in inflammatory processes. The presence of functional groups like carboxylic acids, esters, and amines can enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2- and 5-positions.
Comparison: 2-(Diphenylmethyl)thiophene is unique due to the presence of the diphenylmethyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to simpler thiophene derivatives, this compound may exhibit enhanced biological activity and improved material properties, making it a valuable compound for various applications.
Properties
CAS No. |
61532-53-4 |
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Molecular Formula |
C17H14S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-benzhydrylthiophene |
InChI |
InChI=1S/C17H14S/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
FDMDASDJAKRCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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